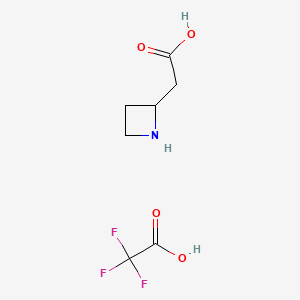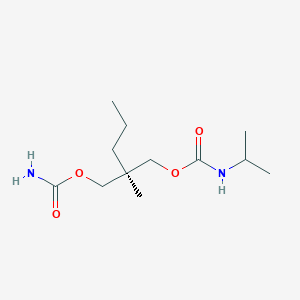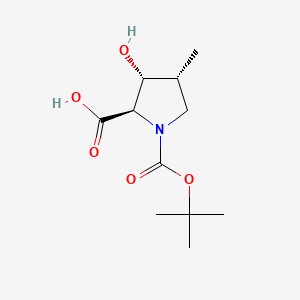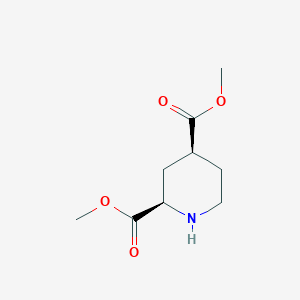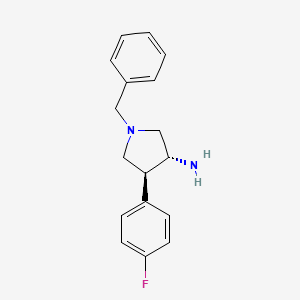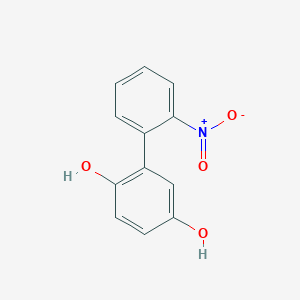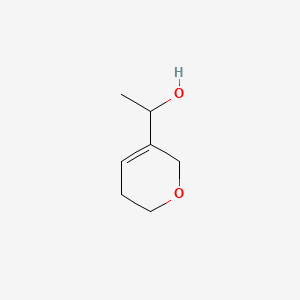
1-(3,6-dihydro-2H-pyran-5-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-Dihydro-2H-pyran-5-yl)ethanol is an organic compound belonging to the class of dihydropyran derivatives. It features a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a dihydropyran ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3,6-Dihydro-2H-pyran-5-yl)ethanol can be synthesized through several methods, including:
Hydroboration-Oxidation: Starting from 3,6-dihydro-2H-pyran-5-carbaldehyde, the compound can undergo hydroboration followed by oxidation to introduce the hydroxyl group.
Reduction of Esters: Another approach involves the reduction of 3,6-dihydro-2H-pyran-5-carboxylic acid esters using reducing agents like lithium aluminium hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反应分析
1-(3,6-Dihydro-2H-pyran-5-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.
Major Products Formed:
Oxidation: 3,6-Dihydro-2H-pyran-5-carbaldehyde or 3,6-dihydro-2H-pyran-5-one.
Reduction: 3,6-Dihydro-2H-pyran-5-ethanol or 3,6-dihydro-2H-pyran-5-ethane.
Substitution: 3,6-Dihydro-2H-pyran-5-chloroethanol or 3,6-dihydro-2H-pyran-5-bromethanol.
科学研究应用
1-(3,6-Dihydro-2H-pyran-5-yl)ethanol finds applications in various fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to understand enzyme-substrate interactions.
Medicine: It has potential use in drug discovery and development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of polymers and other industrial chemicals.
作用机制
1-(3,6-Dihydro-2H-pyran-5-yl)ethanol is structurally similar to other dihydropyran derivatives, such as 3,6-dihydro-2H-pyran-4-ol and 3,6-dihydro-2H-pyran-5-carbaldehyde. its unique placement of the hydroxyl group on the ethyl chain distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
相似化合物的比较
3,6-Dihydro-2H-pyran-4-ol
3,6-Dihydro-2H-pyran-5-carbaldehyde
3,6-Dihydro-2H-pyran-4-carbaldehyde
3,6-Dihydro-2H-pyran-5-one
This detailed overview provides a comprehensive understanding of 1-(3,6-dihydro-2H-pyran-5-yl)ethanol, its preparation methods, chemical reactions, applications, and comparison with similar compounds
属性
分子式 |
C7H12O2 |
|---|---|
分子量 |
128.17 g/mol |
IUPAC 名称 |
1-(3,6-dihydro-2H-pyran-5-yl)ethanol |
InChI |
InChI=1S/C7H12O2/c1-6(8)7-3-2-4-9-5-7/h3,6,8H,2,4-5H2,1H3 |
InChI 键 |
YOMYOQPKYJJVRX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CCCOC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




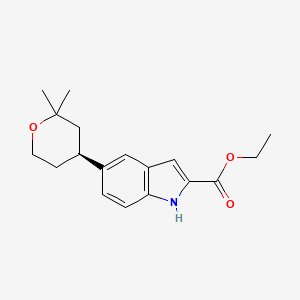
![4-Cyclohexyl-1-[2-[hydroxy(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15360630.png)

![tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B15360640.png)
